molecular formula C14H12Cl2N2O3 B3011040 1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 400086-04-6

1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B3011040
CAS No.: 400086-04-6
M. Wt: 327.16
InChI Key: PRQRTDWQQUNLLY-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a high-purity chemical compound offered for research and development purposes. This molecule belongs to a class of 1,6-dihydro-6-oxo-3-pyridinecarboxylic acid derivatives, which have been identified in scientific literature as a platform for discovering new bioactive molecules . The core structure is characterized by a pyridine ring substituted with an N-methoxy carboxamide group at the 3-position and a 2,6-dichlorobenzyl group at the 1-position. Related compounds featuring the 2,6-dichlorobenzyl substitution and the dihydro-2-oxo or 6-oxo pyridine core have been extensively explored in agricultural chemistry, with some analogs functioning as protective agents for useful plants . Furthermore, close structural analogs, specifically 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, have been reported to exhibit significant oral hypoglycemic activity, suggesting potential for pharmacological investigation . The molecular framework is also a subject of crystallographic study, with related molecules demonstrating specific hydrogen-bonding patterns, such as the formation of lactam–lactam dimers, which can influence their solid-state properties . This product is intended for research use by qualified scientists in laboratory settings only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-methoxy-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-21-17-14(20)9-5-6-13(19)18(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQRTDWQQUNLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-dichlorobenzyl)-N-methoxy-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of pyridine derivatives characterized by a methoxy group and a dichlorobenzyl moiety. Its molecular formula is C13_{13}H12_{12}Cl2_2N2_2O2_2.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the pyridine structure have shown effectiveness against various bacterial strains. In one study, a related compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have revealed that this compound can induce apoptosis in certain cancer cells. A study assessed the cytotoxic effects on L929 cells, showing that at specific concentrations (100 µM), the compound led to reduced cell viability compared to control groups .

Table 1: Cytotoxic Effects on L929 Cells

Concentration (µM)Cell Viability (%)
20077
10092
5074
2597
12109

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane permeability and subsequent cellular uptake .

Study on Anticancer Properties

In a controlled study involving various cancer cell lines, including HeLa and A549, the compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent response where higher concentrations led to significant reductions in cell viability. Notably, at concentrations above 100 µM, some derivatives exhibited over 100% viability due to potential stimulation of metabolic pathways .

Table 2: Anticancer Activity Against HeLa Cells

Dose/CompoundAfter 24 h (%)After 48 h (%)
Compound A9279
Compound B10475
Compound C8697

Discussion

The findings suggest that this compound possesses promising biological activities, particularly in antimicrobial and anticancer contexts. Its efficacy against resistant bacterial strains and its cytotoxic effects on cancer cells position it as a candidate for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-(2,6-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

  • Structure : Differs at the 3-position, where a methyl ester replaces the N-methoxy carboxamide.
  • Molecular Formula: C₁₄H₁₁Cl₂NO₃.
  • Average Mass : 312.146 g/mol .
  • The absence of the methoxy substituent may alter metabolic pathways (e.g., ester hydrolysis vs. carboxamide stability).

N-Allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

  • Structure : Features an N-allyl carboxamide and an additional 5-chloro substituent on the pyridine ring.
  • Molecular Formula : Likely C₁₆H₁₃Cl₃N₂O₂ (estimated from substituents).
  • Key Differences :
    • The 5-chloro group introduces steric hindrance and electronic effects, possibly affecting binding affinity in target proteins.
    • The allyl group may enhance reactivity (e.g., susceptibility to oxidation) compared to the methoxy group .

Famoxadone

  • Structure : 1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid.
  • Molecular Formula : C₂₃H₂₀Cl₃N₃O₂.
  • Key Differences: Contains an imidazopyridine core instead of a dihydropyridinone.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure 3-Position Substituent Additional Substituents Molecular Mass (g/mol)
Target Compound Dihydropyridinone N-Methoxy carboxamide None ~357.19
Methyl ester analog Dihydropyridinone Methyl ester None 312.146
N-Allyl-5-chloro analog Dihydropyridinone N-Allyl carboxamide 5-Chloro ~373.66 (estimated)
Famoxadone Imidazopyridine Carboxylic acid 4-Chlorobenzyl, 5-methyl 480.78

Research Findings and Functional Implications

  • Synthetic Accessibility : The methyl ester analog () is more straightforward to synthesize due to esterification’s simplicity compared to carboxamide formation .
  • Biological Activity: Famoxadone () demonstrates fungicidal activity, suggesting that dichlorobenzyl-pyridine hybrids may target mitochondrial electron transport chains.
  • Metabolic Stability : The N-methoxy group in the target compound may resist hydrolysis better than the methyl ester or allyl groups, though this requires experimental validation .

Limitations and Knowledge Gaps

  • No peer-reviewed studies directly compare the target compound’s physicochemical or pharmacological properties with its analogs.
  • and lack accessible data (e.g., Javascript-dependent PubChem entries or synthesis protocols for complex ureido-indazol derivatives), limiting deeper analysis .

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